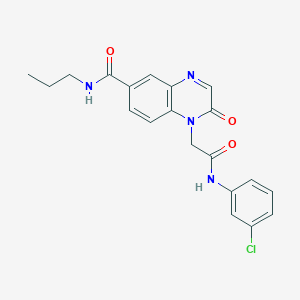

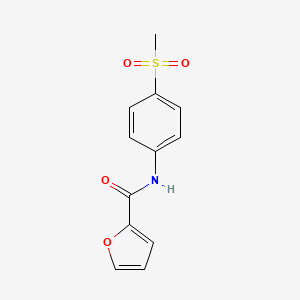

N-(4-méthanesulfonylphényl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(methylsulfonyl)phenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The furan ring, a five-membered aromatic ring containing one oxygen atom, is a key structural component that contributes to the compound’s reactivity and biological properties .

Applications De Recherche Scientifique

N-(4-(methylsulfonyl)phenyl)furan-2-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for drug development.

Industry: The compound is used in the development of new materials with specific chemical properties

Mécanisme D'action

Target of Action

Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .

Mode of Action

Furan derivatives have been reported to have remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents .

Biochemical Pathways

Furan derivatives have been known to affect multiple biochemical pathways due to their diverse biological activities .

Result of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Analyse Biochimique

Biochemical Properties

Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, furan-containing compounds have been reported to exhibit a wide range of advantageous biological and pharmacological characteristics, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer activities .

Cellular Effects

Some furan-containing compounds have been reported to exert cytotoxic effects on certain cancer cells . For example, a synthesized resveratrol analogue, (E)-N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide, has been shown to exert a potent suppressive effect on HCT116 colorectal cancer cells .

Molecular Mechanism

The molecular mechanism of action of N-(4-methanesulfonylphenyl)furan-2-carboxamide is not well-known. Furan-containing compounds are known to exert their effects at the molecular level through various mechanisms. For instance, some furan-containing compounds have been reported to serve as melanin concentrating hormone receptor 1 (MCH-R1) antagonists .

Temporal Effects in Laboratory Settings

Furan has been reported to cause toxic effects in many animals and it can be harmful to human health as well .

Dosage Effects in Animal Models

A study on the carcinogenicity of furan in male F344/N Nctr rats showed that furan caused cytotoxicity through several apoptotic events .

Metabolic Pathways

Furan is commonly formed from four precursors: amino acids, carbohydrates, ascorbic acids, and polyunsaturated fatty acids .

Transport and Distribution

Furan-containing compounds are known to interact with various transporters or binding proteins .

Subcellular Localization

A mass spectrometry-based approach for mapping protein subcellular localization has been developed, which could potentially be used to determine the subcellular localization of this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylsulfonyl)phenyl)furan-2-carboxamide typically involves the reaction of 4-(methylsulfonyl)aniline with furan-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(methylsulfonyl)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted furan derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and various substituted furan compounds .

Propriétés

IUPAC Name |

N-(4-methylsulfonylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-18(15,16)10-6-4-9(5-7-10)13-12(14)11-3-2-8-17-11/h2-8H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIWBLPFQVJSLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2414311.png)

![N,N-dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B2414318.png)

![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B2414319.png)

![6-(3,4-dimethylphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2414320.png)

![(2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414321.png)

![1-(2-methoxyethyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2414323.png)

![N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2414327.png)

![N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B2414328.png)